molecular formula C9H8F3NO B13162274 1-(3-Amino-4-(trifluoromethyl)phenyl)ethanone

1-(3-Amino-4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B13162274
M. Wt: 203.16 g/mol
InChI Key: JBZFLBIMNDQBNX-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H8F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a ketone group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-(trifluoromethyl)phenyl)ethanone typically involves multiple steps. One common method starts with the nitration of benzotrifluoride, followed by reduction to form the corresponding aniline derivative. This intermediate is then subjected to acylation using acetyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Amino-4-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(trifluoromethyl)phenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
  • 1-(3-(Trifluoromethyl)phenyl)ethanone
  • 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Uniqueness

1-(3-Amino-4-(trifluoromethyl)phenyl)ethanone is unique due to the specific positioning of the amino and trifluoromethyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts unique electronic properties that can enhance the compound’s stability and binding interactions .

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

1-[3-amino-4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H8F3NO/c1-5(14)6-2-3-7(8(13)4-6)9(10,11)12/h2-4H,13H2,1H3

InChI Key

JBZFLBIMNDQBNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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